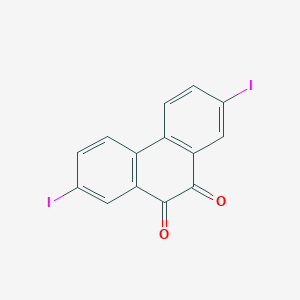

2,7-Diiodophenanthrene-9,10-dione

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diiodophenanthrene-9,10-dione typically involves the iodination of phenanthrene-9,10-dione. One common method includes the reaction of phenanthrene-9,10-dione with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or chloroform, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Diiodophenanthrene-9,10-dione undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira coupling, where the compound reacts with terminal alkynes in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phenanthrene-9,10-dione core can be reduced or oxidized under specific conditions.

Common Reagents and Conditions:

Sonogashira Coupling: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid in solvents like acetic acid.

Major Products:

Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.

Oxidation Products: Further oxidized phenanthrene derivatives.

Applications De Recherche Scientifique

Organic Electronics

2,7-Diiodophenanthrene-9,10-dione serves as a crucial building block in the synthesis of semiconducting materials for organic electronics. Its applications include:

- Organic Field-Effect Transistors (OFETs): The compound has been utilized to improve charge transport properties in OFETs through the formation of conjugated polymers. Research indicates that devices fabricated with this compound exhibit enhanced crystallinity and performance metrics .

- Organic Light Emitting Diodes (OLEDs): As an emitter material, it has shown promising results in phosphorescent OLEDs, achieving external quantum efficiencies of up to 0.11%.

- Organic Photovoltaics (OPVs): Its role as a precursor for conjugated polymers allows for efficient light absorption and charge separation in photovoltaic applications.

Materials Science

The compound is pivotal in developing new materials with unique electronic properties:

- Conjugated Polymers: The presence of iodine allows for various coupling reactions, leading to the synthesis of conjugated porous polymers (CPPs) that are effective in photocatalysis and other applications .

- Photocatalytic Applications: Studies have demonstrated that this compound can be employed as a photocatalyst in visible-light-induced reactions, enhancing reaction rates for oxidative coupling processes .

| Application | Description |

|---|---|

| Organic Electronics | Used in OFETs, OLEDs, OPVs |

| Materials Science | Precursor for conjugated polymers and CPPs |

| Photocatalysis | Active role in visible-light-induced reactions |

Biological Research

Emerging research indicates potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes .

- Anticancer Activity: In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines. For example, tests on human-derived tumor cells revealed cytotoxic effects comparable to established chemotherapeutics like cisplatin .

In Vitro Studies

Research conducted on various cancer cell lines demonstrated that this compound effectively reduces cell viability at concentrations that do not harm normal cells. This selectivity suggests a favorable therapeutic index for drug development.

In Vivo Studies

Animal models have been used to assess the safety and efficacy of the compound. Results indicated that it was well-tolerated with no significant adverse effects observed during treatment periods compared to standard chemotherapeutic agents.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | Dihalogenated phenanthrene | Iodine substituents enhance reactivity | Antimicrobial, anticancer |

| 1,10-Phenanthroline | Bidentate ligand | Lacks halogen substituents | Anticancer activity through metal complexes |

| Phenanthrenequinone | Parent compound | Lacks halogen substituents | Exhibits some cytotoxicity but less potent than this compound |

Mécanisme D'action

The mechanism of action of 2,7-Diiodophenanthrene-9,10-dione in photocatalysis involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state can then participate in redox reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of C-H and C-O bonds in the substrates, leading to the formation of coupled products .

Comparaison Avec Des Composés Similaires

2,7-Dinitrophenanthrene-9,10-dione: This compound is similar in structure but contains nitro groups instead of iodine atoms.

Phenanthrene-9,10-dione: The parent compound without any substituents, used as a starting material for the synthesis of various derivatives.

Uniqueness: 2,7-Diiodophenanthrene-9,10-dione is unique due to the presence of iodine atoms, which make it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of substituted phenanthrene derivatives, making it a versatile compound in organic synthesis .

Activité Biologique

2,7-Diiodophenanthrene-9,10-dione (DNPO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes two iodine atoms at the 2 and 7 positions of the phenanthrene ring and two carbonyl groups at the 9 and 10 positions. Its molecular formula is C14H8I2O2, with a molecular weight of 404.00 g/mol.

The presence of iodine atoms and ketone groups in DNPO significantly influences its reactivity and biological interactions. The compound can participate in various chemical reactions, including oxidation-reduction reactions and coupling reactions, which may enhance its biological efficacy.

Mechanism of Action:

- Antimicrobial Activity: DNPO may disrupt microbial cell membranes, leading to cell death.

- Anticancer Activity: The compound could interfere with cellular pathways involved in tumor growth and proliferation, potentially acting as an inhibitor of specific enzymes or receptors involved in these processes.

Biological Activities

Research into the biological activities of DNPO has revealed promising results:

- Antimicrobial Properties: Preliminary studies suggest that DNPO exhibits antimicrobial activity against various bacterial strains. The mechanism likely involves interaction with microbial membranes or essential metabolic pathways.

- Anticancer Properties: In vitro studies have indicated that DNPO can inhibit the growth of cancer cell lines. For instance, tests on human-derived tumor cells have shown cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Comparative Analysis with Related Compounds

To better understand the biological activity of DNPO, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Structure Type | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | Dihalogenated phenanthrene | Iodine substituents enhance reactivity | Antimicrobial, anticancer |

| 1,10-Phenanthroline | Bidentate ligand | Lacks halogen substituents | Anticancer activity through metal complexes |

| Phenanthrenequinone | Parent compound | Lacks halogen substituents | Exhibits some cytotoxicity but less potent than DNPO |

Case Studies

- In Vitro Studies: Research conducted on various cancer cell lines demonstrated that DNPO effectively reduces cell viability at concentrations that do not harm normal cells. This selectivity suggests a potential therapeutic index favorable for drug development .

- In Vivo Studies: Animal models have been utilized to assess the safety and efficacy of DNPO. Results showed that DNPO was well-tolerated in vivo, with no significant adverse effects observed during treatment periods compared to standard chemotherapeutic agents .

Applications in Research

DNPO's unique properties make it a valuable candidate for further research:

- Photodynamic Therapy (PDT): Due to its ability to generate reactive oxygen species upon light activation, DNPO is being explored for applications in PDT for cancer treatment.

- Organic Electronics: Its semiconducting properties position it as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to efficient charge transport capabilities.

Propriétés

IUPAC Name |

2,7-diiodophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEXTLBWOUQIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343666 | |

| Record name | 2,7-diiodophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-32-9 | |

| Record name | 2,7-diiodophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 2,7-diiodophenanthrene-9,10-dione play in the development of new photocatalytic materials?

A1: this compound serves as a crucial building block for creating novel conjugated porous polymers (CPPs) with photocatalytic properties []. The iodine atoms provide sites for Sonogashira-Hagihara coupling reactions with alkynyl co-monomers, enabling the construction of extended conjugated frameworks. This specific diiodo compound leads to phenanthrene units within the polymer structure, contributing to the material's light absorption and electronic properties relevant for photocatalysis.

Q2: How does the synthetic strategy involving this compound influence the surface area of the resulting CPPs?

A2: The research highlights a two-step approach to maximize the BET surface area of the CPPs []. Initially, this compound is protected as a bis-dioxolane derivative before polymerization. This protected form allows for a higher degree of polymerization and avoids steric hindrance that could arise from the ketone groups. After polymerization, hydrolysis of the dioxolane groups reveals the diketone functionality and yields a material with a significantly higher surface area compared to direct polymerization of the unprotected this compound. This increased surface area is beneficial for heterogeneous catalysis, offering more active sites for interactions with reactant molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.